molecular formula C19H16F3N3O5 B6522876 3-(trifluoromethyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891118-59-5

3-(trifluoromethyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B6522876
CAS No.: 891118-59-5
M. Wt: 423.3 g/mol
InChI Key: LWELKQHYCLUISH-UHFFFAOYSA-N
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Description

3-(trifluoromethyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C19H16F3N3O5 and its molecular weight is 423.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 423.10420511 g/mol and the complexity rating of the compound is 568. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-(Trifluoromethyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its anticancer, anti-inflammatory, and antidiabetic properties.

Chemical Structure

The molecular formula of the compound is C14H12F3N3O4C_{14}H_{12}F_3N_3O_4 with a molecular weight of approximately 358.23 g/mol. The structure features a trifluoromethyl group and a 1,3,4-oxadiazole moiety which are significant for its biological activity.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Characterization is performed using techniques such as:

  • FT-IR Spectroscopy : To identify functional groups.
  • NMR Spectroscopy : For structural confirmation.
  • Mass Spectrometry : To determine molecular weight and purity.

Anticancer Activity

Studies have demonstrated that derivatives of oxadiazoles exhibit significant anticancer properties. In particular:

  • Cell Lines Tested : The compound has been evaluated against various cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and U-937 (leukemia).
  • Mechanism of Action : It induces apoptosis in cancer cells through activation of the p53 pathway and caspase-3 cleavage, leading to programmed cell death.
CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-710.38Apoptosis induction
Other derivativesMDA-MB-2312.41Apoptosis induction

Anti-inflammatory Activity

The compound has shown promising results in inhibiting inflammatory responses:

  • In Vitro Studies : It reduces the production of pro-inflammatory cytokines in macrophages.
  • Mechanism : The anti-inflammatory effects are attributed to the inhibition of NF-kB signaling pathways.

Antidiabetic Activity

Research indicates that oxadiazole derivatives may possess antidiabetic properties:

  • Glucose Uptake Assays : The compound enhances glucose uptake in insulin-resistant cells.
  • Mechanism : It modulates the expression of glucose transporter proteins.

Case Studies

  • Study on Anticancer Activity : A recent study reported that a similar oxadiazole derivative exhibited cytotoxic effects with an IC50 value significantly lower than standard chemotherapeutics like doxorubicin .
  • Anti-inflammatory Effects : Another investigation highlighted that compounds with a similar structure effectively inhibited TNF-alpha production in activated macrophages .

Properties

IUPAC Name

3-(trifluoromethyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O5/c1-27-13-8-11(9-14(28-2)15(13)29-3)17-24-25-18(30-17)23-16(26)10-5-4-6-12(7-10)19(20,21)22/h4-9H,1-3H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWELKQHYCLUISH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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